molecular formula C10H16O2 B15255678 3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]

3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]

Cat. No.: B15255678
M. Wt: 168.23 g/mol
InChI Key: YGPCVNMJXONZTQ-UHFFFAOYSA-N
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Description

3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] is a bicyclic spiro compound characterized by a fused bicyclo[5.1.0]octane system connected to a 3'-oxolane (tetrahydrofuran) ring via a spiro carbon atom. Its molecular formula is C₁₂H₂₀O₂, with a molecular weight of 196.29 g/mol (CAS 2060019-88-5) . The bicyclo[5.1.0]octane moiety introduces strain due to the norbornene-like structure, while the oxolane ring contributes to stereochemical complexity.

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

spiro[3-oxabicyclo[5.1.0]octane-4,3'-oxolane]

InChI

InChI=1S/C10H16O2/c1-2-10(3-4-11-7-10)12-6-9-5-8(1)9/h8-9H,1-7H2

InChI Key

YGPCVNMJXONZTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCOC2)OCC3C1C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a bicyclo[5.1.0]octane derivative with an oxolane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for 3-Oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-Oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic compounds.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the spirocyclic framework, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethyl sulfoxide, lithium diisopropylamide in tetrahydrofuran.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original spirocyclic compound. These products can exhibit different chemical and physical properties, making them useful for further research and applications.

Scientific Research Applications

3-Oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: Research into the biological activity of spirocyclic compounds has shown potential for the development of new pharmaceuticals. 3-Oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] may exhibit interesting biological properties that warrant further investigation.

    Medicine: The compound’s potential medicinal properties are being explored, particularly in the development of new drugs with unique mechanisms of action.

    Industry: In the industrial sector, the compound can be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism by which 3-Oxaspiro[bicyclo[5.1.0]octane-4,3’-oxolane] exerts its effects is not fully understood. it is believed that the spirocyclic structure allows the compound to interact with specific molecular targets, such as enzymes or receptors, in a unique manner. This interaction can lead to the modulation of various biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

5'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] (CAS 2059974-58-0)

  • Molecular Formula : C₁₂H₂₀O₂ (same as the parent compound).

3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane] (CAS 2059955-98-3)

  • Molecular Formula : C₁₁H₁₈O.
  • Key Differences :
    • Replacement of oxolane with cyclopentane reduces oxygen content, lowering polarity.
    • Molecular weight decreases to 166.26 g/mol , impacting solubility and volatility .

7,8-Dioxaspiro[bicyclo[3.2.1]octane-2,2'-oxolane]-5'-one

  • Molecular Formula : C₉H₁₂O₄ (MW 184 g/mol).
  • Key Differences :
    • Smaller bicyclo[3.2.1]octane core with an additional oxygen atom in the dioxolane ring.
    • Exhibits anticancer activity , highlighting how bicyclo system size and substituents influence bioactivity .

3-Oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolane]-7-ol (CAS 1952348-55-8)

  • Molecular Formula : C₁₀H₁₄O₄ (MW 198.22 g/mol).
  • Key Differences: Larger bicyclo[3.3.1]nonane system increases ring strain and complexity. The hydroxyl group enhances hydrogen-bonding capability, making it suitable for medicinal chemistry applications .

Structural and Physical Property Analysis

Table 1: Comparative Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Rings Notable Properties
3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane] C₁₂H₂₀O₂ 196.29 Bicyclo[5.1.0]octane, oxolane High ring strain, chiral
3-Oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclopentane] C₁₁H₁₈O 166.26 Cyclopentane Lower polarity, smaller size
7,8-Dioxaspiro[bicyclo[3.2.1]octane-2,2'-oxolane]-5'-one C₉H₁₂O₄ 184.00 Dioxolane, ketone Anticancer activity
  • Ring Strain : Bicyclo[5.1.0]octane derivatives exhibit higher strain than bicyclo[3.2.1] or [3.3.1] systems, influencing thermal stability and reactivity .
  • Melting Points: Bicyclo[5.1.0]octane derivatives (e.g., parent compound) are liquids at room temperature, whereas bicyclo[3.3.1]nonane analogs (e.g., CAS 1952348-55-8) may crystallize due to hydrogen bonding .

Q & A

Basic: What are the established synthetic methodologies for 3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]?

Answer:
A common approach involves the functionalization of bicyclo[5.1.0]octane frameworks. For example, bicyclo[5.1.0]octyl-exo-isocyanate intermediates can be synthesized by reacting bicyclo[5.1.0]octane derivatives with hydrochloric acid under reflux, followed by hydrolysis to yield amines. Subsequent reactions with carbamoyl chlorides or other electrophiles enable spiro-oxolane ring formation . Key steps include:

  • Reagent: Dimethyl-carbamoyl chloride, triethylamine.
  • Conditions: Benzene solvent, 5–10°C for controlled reactivity.
  • Purification: Recrystallization from benzene/hexane mixtures.

Advanced: How do transannular strain and bicyclic geometry influence the reactivity of 3-Oxaspiro systems?

Answer:
The bicyclo[5.1.0]octane core introduces significant transannular strain due to its fused cyclopropane ring. Computational studies (e.g., molecular mechanics calculations) reveal that cis/trans isomerism in bicyclo[5.1.0]octane derivatives affects stability and reactivity. For instance:

CompoundStrain Energy (kcal/mol)Key Observations
cis-Bicyclo[5.1.0]octane-3.0Higher strain due to eclipsing
trans-Bicyclo[5.1.0]octane8.1Stabilized by reduced steric clash

These strain effects dictate regioselectivity in reactions such as solvolysis or electrophilic additions .

Basic: What analytical techniques are critical for characterizing 3-Oxaspiro[bicyclo[5.1.0]octane derivatives?

Answer:

  • NMR Spectroscopy: Distinguishes endo/exo isomers via chemical shifts (e.g., δ 65.32 ppm for endo olefin C=CH vs. δ 65.07 ppm for exo) .
  • Gas-Liquid Chromatography (GLC): Resolves product distributions in solvolysis experiments (e.g., cyclooctyl bromide analogs vs. bicyclo derivatives) .
  • X-ray Crystallography: Validates spirocyclic geometry and ring conformations .

Advanced: How do solvolysis conditions modulate reaction pathways in bicyclo[5.1.0]octane systems?

Answer:
Solvolysis in trifluoroethanol (TFE) or trifluoroacetic acid (TFA) generates carbocation intermediates. Comparative studies show:

  • In TFE: Product distributions resemble cyclooctyl bromide solvolysis, suggesting a common carbocation intermediate.
  • In TFA: Enhanced acidity accelerates ring-opening, favoring transannular rearrangements.
    Methodological Note: Use 0.12 M substrate concentration at 73°C for 24 hours to optimize yield .

Basic: What are the structural motifs of 3-Oxaspiro[bicyclo[5.1.0]octane-4,3'-oxolane]?

Answer:
The compound features:

  • A bicyclo[5.1.0]octane core (7-membered ring fused with cyclopropane).
  • A spiro-linked oxolane (tetrahydrofuran) ring at position 4.
  • Key Bond Angles: ~109.5° for sp³-hybridized oxygen in the oxolane ring, confirmed by DFT calculations .

Advanced: How can computational modeling resolve contradictions in experimental data for strained spiro compounds?

Answer:
Discrepancies between predicted and observed reaction outcomes (e.g., unexpected regioselectivity) often arise from unaccounted steric or electronic factors. Strategies include:

  • DFT Simulations: Compare transition-state energies for competing pathways.
  • Conformational Sampling: Use molecular dynamics (MD) to assess ring puckering effects.
  • Validation: Cross-reference computed NMR shifts with experimental data to refine models .

Basic: What safety protocols are recommended for handling bicyclo[5.1.0]octane derivatives?

Answer:

  • Gloves: Use chemically resistant gloves (e.g., nitrile) with tested breakthrough times.
  • Eye Protection: Tightly sealed goggles to prevent splashes.
  • Ventilation: Perform reactions in fume hoods due to volatile intermediates (e.g., isocyanates) .

Advanced: What role do bicyclo[5.1.0]octane derivatives play in medicinal chemistry?

Answer:
These frameworks serve as rigid scaffolds in drug design. For example:

  • Azabicyclic Analogs: Exhibit bioactivity as amino acid derivatives, with potential applications in CNS therapeutics .
  • Spirocyclic Prodrugs: Enhance metabolic stability via steric shielding of labile groups .

Basic: How is the purity of 3-Oxaspiro[bicyclo[5.1.0]octane derivatives validated?

Answer:

  • HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) for baseline separation.
  • Melting Point Analysis: Compare observed values (e.g., 100–102°C for N-bicyclo[5.1.0]octyl-urea) with literature data .

Advanced: What strategies mitigate side reactions during spirocycle synthesis?

Answer:

  • Temperature Control: Maintain ≤10°C during electrophilic additions to prevent oligomerization.
  • Protecting Groups: Use tert-butyl carbamates to shield reactive amines during ring closure .
  • Catalysis: Employ Lewis acids (e.g., BF₃·OEt₂) to stabilize carbocation intermediates .

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